molecular formula C9H10O5 B7817337 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde

Cat. No.: B7817337
M. Wt: 198.17 g/mol
InChI Key: NZMCTQRHWZGAFA-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O5 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . Another method includes the Claisen-Schmidt condensation reaction, where aldehydes react with acetone under microwave irradiation to produce benzalacetones . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of microwave-assisted synthesis and other advanced techniques can enhance the reaction rate and yield, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the benzene ring.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur in the presence of catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit hydrogen peroxide-induced apoptosis in granulosa cells by modulating oxidative stress pathways . The compound’s hydroxyl and methoxy groups play a crucial role in its bioactivity, influencing its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

3,4-dihydroxy-2,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-6-3-5(4-10)9(14-2)8(12)7(6)11/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMCTQRHWZGAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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